3-Methylbenzyl bromide
Overview
Description
3-Methylbenzyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C8H9Br and its molecular weight is 185.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 60.8 mg/l at 25 °c (est)insoluble in waterpractically insoluble in watersoluble in organic solventsvery soluble in ethanol and ethyl ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60146. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Electronics and Photovoltaics
1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide, a new ionic liquid crystal derived from 3-Methylbenzyl bromide, exhibits promising mesomorphism and electrochemical behavior, suggesting potential applications in the fields of organic electronics and photovoltaics (Dobbs et al., 2006).
Oxidation of Methylbenzenes
The cobalt-copper-bromide catalyst system, which utilizes this compound, effectively oxidizes methylbenzenes, yielding high-selectivity benzyl acetates and benzaldehydes. This process has potential applications in polymethylbenzene oxidation, a key step in chemical manufacturing (Okada & Kamiya, 1981).
Pharmaceutical Synthesis
A synthesis method allows for the production of racemic and enantiomerically pure N-p-methylbenzyl-3- and N-p-chlorobenzylbenzamidoquinuclidinium bromides from 3-benzamidoquinuclidines. These compounds, derived from this compound, have potential applications in pharmaceuticals (Odžak & Tomić, 2006).
Dendritic Materials
The structural properties of this compound derivatives like 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide are explored, indicating their potential as building blocks for dendritic materials (Pan et al., 2005).
Solid-Phase Peptide Synthesis
Methyl substitution, as found in this compound, significantly enhances the lability of ester groups in amino acid derivatives, potentially impacting solid-phase peptide synthesis. This is crucial for the creation of various peptides and proteins for research and therapeutic use (Stewart, 1967).
Environmental Mitigation
The capture and destruction of methyl bromide sorbed to activated carbon using thiosulfate or electrolysis can mitigate the negative impacts of its use as a fumigant for agricultural products and reduce ozone depletion. This application is critical for environmental protection and sustainability (Yang et al., 2015).
Safety and Hazards
3-Methylbenzyl bromide is a combustible liquid and may be corrosive to metals . It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and it is fatal if inhaled . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3-Methylbenzyl bromide, also known as α-Bromo-m-xylene , is a type of organic compound that primarily targets carbon atoms in other organic molecules. The bromine atom in the compound is highly reactive and can easily form bonds with carbon atoms, making it a useful reagent in organic synthesis .
Mode of Action
The mode of action of this compound involves a process known as free radical bromination . In this process, the bromine atom in the compound acts as a leaving group, creating a highly reactive benzylic carbon radical. This radical can then react with other molecules, leading to the formation of new compounds . The reaction can occur via either an SN1 or SN2 pathway, depending on the nature of the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. As a general reagent in organic synthesis, it can be involved in a wide range of reactions, each affecting different biochemical pathways . For example, it can be used in the synthesis of various pharmaceuticals, potentially affecting pathways related to the mechanism of action of these drugs.
Pharmacokinetics
Its bioavailability would also be expected to be low due to its reactivity and potential for rapid metabolism .
Result of Action
The result of the action of this compound is the formation of new organic compounds. The specific compounds formed depend on the other reactants present and the conditions of the reaction . As a reagent, it is used to introduce a benzyl group into a molecule, which can significantly alter the molecule’s properties and reactivity .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and solvent used can affect the rate and outcome of the reaction . Additionally, the presence of other reactive species can also influence the reaction. It should be stored under inert gas at 2-8°C .
Properties
IUPAC Name |
1-(bromomethyl)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLWTILKTABGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060716 | |
Record name | Benzene, 1-(bromomethyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
Record name | m-Xylyl bromide | |
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Boiling Point |
212.5 °C, BP: 212-215 °C with slight decomposition | |
Record name | M-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
82 °C (180 °F) - closed cup | |
Record name | M-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Practically insoluble in water, Soluble in organic solvents, Very soluble in ethanol and ethyl ether | |
Record name | M-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3711 g/cu cm at 23 °C | |
Record name | M-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.19 [mmHg] | |
Record name | m-Xylyl bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2664 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Liquid | |
CAS No. |
620-13-3 | |
Record name | 3-Methylbenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-13-3 | |
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Record name | m-Xylyl bromide | |
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Record name | 3-Methylbenzyl bromide | |
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Record name | Benzene, 1-(bromomethyl)-3-methyl- | |
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Record name | Benzene, 1-(bromomethyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-bromo-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.661 | |
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Record name | M-XYLYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U49150ER3L | |
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Record name | M-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reduced ion mobility constant (K0) for compounds like 3-Methylbenzyl bromide?
A1: The reduced ion mobility constant (K0) is a crucial parameter in ion mobility spectrometry (IMS), a technique used for separating and identifying ions in the gas phase. The K0 value reflects an ion's mobility through a buffer gas under a specific electric field.
Q2: Were there any unexpected observations related to this compound in the research?
A2: Yes, during the development of a predictive model for reduced ion mobility constants (K0) using a statistical regression approach, this compound, along with chloroacetophenone, exhibited larger residual values than other compounds in the dataset []. This suggests that their K0 values deviated significantly from the model's predictions, possibly due to unforeseen molecular properties or interactions not fully captured by the parameters used in the model. This finding emphasizes the importance of continuous model refinement and the need for a comprehensive understanding of the factors influencing ion mobility.
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